1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-(4-Chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine, also known as 4-chloro-3-furfuryl-1H-pyrazole, is an organic compound that is widely used in scientific research. It has several potential applications in the field of biochemistry, such as being used as a substrate for enzymes, as well as having potential therapeutic applications.
Scientific Research Applications
Microwave Assisted Synthesis of Pyrazoline Derivatives
1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine and its derivatives have been synthesized using microwave irradiation methods, showing notable success in terms of yield, environmental friendliness, and reaction times compared to conventional methods. These compounds exhibited significant anti-inflammatory and antibacterial activities, with some showing potent antibacterial effects. Molecular docking results suggest these compounds could serve as molecular templates for developing new anti-inflammatory agents (Ravula et al., 2016).
Synthesis and Evaluation as Antitubercular Agents
A series of derivatives containing the 1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine structure were synthesized and evaluated for their antibacterial, antifungal, and specifically antitubercular activities. These compounds demonstrated varying degrees of antimicrobial activity, suggesting potential as antitubercular agents (Bhoot et al., 2011).
Potential Antioxidant Applications
Derivatives of 1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine have been synthesized and found to possess potential antioxidant properties. In vitro tests confirmed their antioxidant activity, and molecular docking results showed good correlations with in vitro results, indicating these compounds could serve as potent antioxidants (Prabakaran et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenyl)-5-(furan-2-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-9-3-5-10(6-4-9)17-13(15)8-11(16-17)12-2-1-7-18-12/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCFYIUYTAJWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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